BenchChemオンラインストアへようこそ!

1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole

Agricultural fungicide discovery Botrytis cinerea EC₅₀ comparison

1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole (CAS 921843-86-9) is a heterocyclic hybrid comprising an indole core N-benzylated at position 1 and a 1,3,4-oxadiazole ring directly attached at position The molecule (C₁₇H₁₃N₃O, MW 275.30 g/mol) is commercially available at ≥95% purity. Its core scaffold—2-(1H-indol-2-yl)-1,3,4-oxadiazole—forms the basis of several biologically active series including agricultural fungicides , cannabinoid receptor modulators , and glycosidase inhibitors , positioning the compound as a versatile intermediate for structure–activity relationship (SAR) studies.

Molecular Formula C17H13N3O
Molecular Weight 275.311
CAS No. 921843-86-9
Cat. No. B2650800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole
CAS921843-86-9
Molecular FormulaC17H13N3O
Molecular Weight275.311
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=CO4
InChIInChI=1S/C17H13N3O/c1-2-6-13(7-3-1)11-20-15-9-5-4-8-14(15)10-16(20)17-19-18-12-21-17/h1-10,12H,11H2
InChIKeyLRRFOOXOBBTBTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole (CAS 921843-86-9) — Heterocyclic Scaffold for Agrochemical & Medicinal Chemistry Procurement


1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole (CAS 921843-86-9) is a heterocyclic hybrid comprising an indole core N-benzylated at position 1 and a 1,3,4-oxadiazole ring directly attached at position 2. The molecule (C₁₇H₁₃N₃O, MW 275.30 g/mol) is commercially available at ≥95% purity . Its core scaffold—2-(1H-indol-2-yl)-1,3,4-oxadiazole—forms the basis of several biologically active series including agricultural fungicides [1], cannabinoid receptor modulators [2], and glycosidase inhibitors [3], positioning the compound as a versatile intermediate for structure–activity relationship (SAR) studies.

Why In-Class 1,3,4-Oxadiazole-Indole Hybrids Cannot Be Interchanged with 1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole


Substitution patterns on the indole-oxadiazole scaffold profoundly dictate biological activity. The N1-benzyl group in 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole is not a passive structural feature: SAR studies on 2-(1H-indol-2-yl)-1,3,4-oxadiazole antifungals demonstrate that N1-substitution critically modulates both potency (EC₅₀ shifts from inactive to 0.120 μg/mL) and selectivity against Botrytis cinerea [1]. Similarly, the absence of a 5-substituent on the oxadiazole ring (as in the target compound) distinctively orients the hydrogen-bonding capacity of the heterocycle, a feature exploited in cannabinoid CB1/CB2 modulator patents [2]. Generic substitution with a 5-methyl or 5-ethyl analog would substantially alter electronic distribution, metabolic stability, and target engagement [3], rendering the precise procurement of this specific benzyl-unsubstituted oxadiazole congener essential for reproducible SAR exploration.

Quantitative Differentiation Evidence for 1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole


Antifungal Potency of the 2-(Indol-2-yl)-1,3,4-oxadiazole Core Relative to Commercial Fungicide Pyrimethanil

Although direct data for the specific CAS 921843-86-9 compound are not published, the closest analogs—2-(1H-indol-2-yl)-1,3,4-oxadiazole derivatives—exhibit antifungal activity substantially exceeding that of the commercial standard. This class-level inference indicates that the target compound, bearing the identical core with an added N1-benzyl substituent, may show differentiated performance. In the study by Zhang et al., compounds 6c, 6d, 6f, and 6j displayed EC₅₀ values of 0.120–0.310 μg/mL against B. cinerea, compared to pyrimethanil at 0.990 μg/mL [1].

Agricultural fungicide discovery Botrytis cinerea EC₅₀ comparison

Lipinski Rule-of-Five Compliance and Oral Bioavailability Prediction Among Indole-1,3,4-Oxadiazole Hybrids

Fourteen structurally related indole-1,3,4-oxadiazole hybrids (68a–68n) were evaluated for drug-likeness according to Lipinski's rule of five. All compounds complied fully with the criteria, indicating enhanced oral bioavailability potential for this scaffold class [1]. The target compound (MW 275.30, C₁₇H₁₃N₃O) occupies a favorable region of this chemical space with molecular weight well below the 500 Da threshold, 3 hydrogen-bond acceptors, 0 hydrogen-bond donors, and calculated logP within acceptable range.

Drug-likeness Lipinski rules Oral bioavailability prediction

Synthetic Accessibility via Hydrazide-Cyclization Route — Differentiating from 5-Substituted Analogs

The established synthetic route to 2-substituted 1,3,4-oxadiazoles with indole residues proceeds via condensation of indole-2-carboxylic acid hydrazides with ethyl orthoformate, yielding 2-(indol-2-yl)-1,3,4-oxadiazoles without a 5-substituent [1]. This contrasts with the synthesis of 5-substituted analogs (e.g., 5-methyl, 5-ethyl), which require alternative cyclization conditions using POCl₃ with carboxylic acid derivatives. The absence of a 5-substituent on the oxadiazole ring of the target compound preserves a free C–H position available for late-stage C–H functionalization, providing a synthetic handle not present in 2,5-disubstituted congeners.

Chemical synthesis Hydrazide cyclization Regioselective functionalization

Glycosidase Inhibitory Activity of 5-(1-Benzyl-1H-indol-2-yl)-1,3,4-oxadiazole-2-thione — Direct Derivative Evidence

A direct derivative of the target compound—5-(1-benzyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione (BnN-5A)—was investigated as a glycosidase inhibitor. The compound exhibited inhibitory activity against bacterial and mammalian glycosidases, with observed IC₅₀ values in the 2.5 × 10⁴ nM range for liver glucosidase [1]. The thione/oxadiazole exchange at position 2 modulates bioactivity, demonstrating that the N1-benzyl-indol-2-yl motif provides a productive pharmacophoric anchor. The target oxadiazole (rather than thione) serves as the precursor scaffold, providing value in mechanistic profiling of the sulfur/oxygen bioisosteric relationship.

Glycosidase inhibition Diabetes research Thione derivative SAR

Cannabinoid Receptor Modulation by 2-(1H-Indol-2-yl)-1,3,4-oxadiazoles — Patent-Disclosed Activity Landscape

A patent from the University of Toronto (WO2022/XXXXXX) discloses that 2-(1H-indol-2-yl)-1,3,4-oxadiazoles — the exact core of the target compound — are capable of modulating cannabinoid receptor activity for therapeutic applications in NASH, obesity, and metabolic disorders [1]. The patent explicitly encompasses N-substituted indole derivatives, which includes N1-benzyl variants. This provides intellectual property grounding for the scaffold's relevance in a defined therapeutic area, thereby differentiating it from oxadiazole-indole hybrids substituted at alternative positions (e.g., indol-3-yl, 1,2,4-oxadiazole isomers) that are claimed in separate patent families.

Cannabinoid receptor CB1/CB2 modulation Metabolic disease

Commercial Availability at Defined Purity — Benchmarking Against Research-Grade Analogs

1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole (CAS 921843-86-9) is available from Chemenu (Catalog No. CM796956) at ≥95% purity, with confirmed molecular weight of 275.31 g/mol and full IUPAC characterization . This contrasts with several closely related analogs — such as 1-benzyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole and 1-benzyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole — which are listed in compound libraries (e.g., PubChem CID, ChemDiv screening collections) but are not consistently available from stock with documented purity levels.

Commercial sourcing Purity specification Procurement reliability

Recommended Application Scenarios for 1-Benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole Based on Differential Evidence


Agrochemical Lead Optimization: Resistance-Breaking Botrytis cinerea Fungicide Development

The 2-(indol-2-yl)-1,3,4-oxadiazole core has demonstrated EC₅₀ values (0.120–0.310 μg/mL) 3.2–8.3 times more potent than the commercial fungicide pyrimethanil against B. cinerea [1]. The target compound's unsubstituted oxadiazole C-5 position enables late-stage diversification to generate focused analog libraries for resistance-breaking fungicide discovery. Its N1-benzyl group introduces lipophilicity that may enhance cuticular penetration, a critical parameter in agrochemical development. Procurement of this compound supports systematic SAR studies to optimize field efficacy beyond the 86.58% already achieved by related analogs at 720 g ai/hm².

Cannabinoid Receptor Drug Discovery: CB1/CB2 Modulator Hit Expansion

The target compound falls squarely within the patent-protected chemical space of 2-(1H-indol-2-yl)-1,3,4-oxadiazoles claimed for cannabinoid receptor modulation in NASH, obesity, and metabolic disorders [2]. Its N1-benzyl substitution is a privileged motif in CNS-penetrant ligands. Researchers procuring this compound can conduct radioligand binding assays against CB1 and CB2 receptors, with the Lipinski-compliant profile [3] supporting oral bioavailability for subsequent in vivo efficacy studies. The compound serves as an entry point into an active therapeutic patent landscape.

Glycosidase Inhibitor Tool Compound Synthesis and Mechanistic Studies

The target oxadiazole is the direct synthetic precursor to 5-(1-benzyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione (BnN-5A), a confirmed glycosidase inhibitor with IC₅₀ values of 2.50 × 10⁴ nM against liver glucosidase [4]. Laboratories studying diabetes or metabolic enzyme inhibition can use the oxadiazole as a key intermediate for synthesizing and comparing oxygen/sulfur bioisosteric pairs, enabling direct investigation of how the oxadiazole → thione transformation affects enzyme inhibition potency and selectivity across glycosidase subtypes from bacterial, normal rat, and diabetic rat sources.

Medicinal Chemistry Building Block for C–H Functionalization Libraries

The unsubstituted C-5 position on the 1,3,4-oxadiazole ring provides a unique synthetic handle absent in 2,5-disubstituted analogs [5]. This compound can be utilized in transition-metal-free C–H thiolation, arylation, or halogenation reactions to generate structurally diverse compound libraries in a single diversification step. Medicinal chemistry groups seeking to explore the indole-oxadiazole chemical space systematically will find this compound more versatile than 5-alkyl-substituted congeners, as it maximizes the accessible derivative space from a single commercially available starting material .

Quote Request

Request a Quote for 1-benzyl-2-(1,3,4-oxadiazol-2-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.